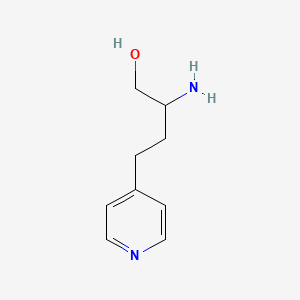

2-Amino-4-(pyridin-4-YL)butan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(pyridin-4-YL)butan-1-OL is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a chiral amino alcohol that contains a pyridine ring and an amino group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. In

Applications De Recherche Scientifique

Chemical and Biological Properties of Related Compounds

Research on compounds structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL reveals their significant potential in various scientific applications, ranging from chemistry to pharmacology. While direct studies on 2-Amino-4-(pyridin-4-YL)butan-1-OL specifically are scarce, insights into its potential applications can be drawn from research on similar compounds.

Heterocyclic Compounds' Synthesis and Properties : A review focusing on the chemistry and properties of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine highlights the diverse applications of these compounds. They are used in the formation of metal complexes, showing significant biological and electrochemical activity. This suggests a potential area where 2-Amino-4-(pyridin-4-YL)butan-1-OL could be explored, given its structural similarity to these compounds (Boča, Jameson, & Linert, 2011).

Flavour Compounds in Foods : Branched aldehydes, which are structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL, play a crucial role as flavor compounds in food. Their formation and degradation from amino acids are extensively reviewed, indicating the relevance of these compounds in food science. This opens up research avenues for 2-Amino-4-(pyridin-4-YL)butan-1-OL in food flavoring and preservation (Smit, Engels, & Smit, 2009).

Antimicrobial Potential : The antimicrobial potential of chitosan, an aminopolysaccharide, underscores the utility of nitrogen-containing compounds in fighting microbial infections. Given its structural features, 2-Amino-4-(pyridin-4-YL)butan-1-OL may offer similar antimicrobial capabilities, warranting further investigation into its applications in biotechnology and pharmaceuticals (Raafat & Sahl, 2009).

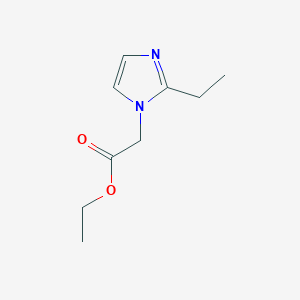

Inhibitors in Pharmacology : Compounds with imidazole scaffolds have been identified as selective inhibitors for various kinases, suggesting that 2-Amino-4-(pyridin-4-YL)butan-1-OL could serve as a precursor or active moiety in the development of new pharmacological inhibitors. This area of research has significant implications for the treatment of diseases such as cancer and inflammatory disorders (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Corrosion Inhibition : Quinoline derivatives, closely related to the structural framework of 2-Amino-4-(pyridin-4-YL)butan-1-OL, have been extensively reviewed for their applications as anticorrosive materials. These findings open up potential research pathways for 2-Amino-4-(pyridin-4-YL)butan-1-OL in material science, particularly in the development of new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).

Propriétés

IUPAC Name |

2-amino-4-pyridin-4-ylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-9(7-12)2-1-8-3-5-11-6-4-8/h3-6,9,12H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTABXJJPDGIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)